7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a chlorophenyl group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chlorophenylhydrazine and 3-methyl-2-butanone.
Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine core is reacted with benzylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs, often using automated and scalable processes.
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridines: These compounds are significant structural components of many agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-18-15-23(29-13-11-28(12-14-29)17-19-5-3-2-4-6-19)30-24(27-18)22(16-26-30)20-7-9-21(25)10-8-20/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDNNZFFRKSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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